2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- is a chemical compound belonging to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The compound also features a brominated tolyl group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated tolyl amine with carbon disulfide and an appropriate aldehyde or ketone in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chloro-m-tolyl)-5-methyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-fluoro-m-tolyl)-5-methyl-
Uniqueness
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-methyl- is unique due to the presence of the brominated tolyl group and the specific substitution pattern on the thiadiazine ring
Properties
CAS No. |
23515-38-0 |
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Molecular Formula |
C11H13BrN2S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-methyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H13BrN2S2/c1-8-5-9(3-4-10(8)12)14-6-13(2)7-16-11(14)15/h3-5H,6-7H2,1-2H3 |
InChI Key |
AEESBQFCABUVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CN(CSC2=S)C)Br |
Origin of Product |
United States |
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